4-Carboxy-1-phenyl-5-pyrazolecarboxamide
Description
4-Carboxy-1-phenyl-5-pyrazolecarboxamide is a pyrazole derivative featuring a phenyl group at position 1, a carboxylic acid (-COOH) at position 4, and a carboxamide (-CONH₂) at position 5 of the pyrazole ring. Its molecular formula is C₁₁H₉N₃O₃, with a molecular weight of 231.21 g/mol. The compound’s structure combines aromatic and polar functional groups, making it a candidate for diverse applications, including medicinal chemistry (e.g., enzyme inhibition) and materials science. The carboxylic acid group enhances solubility in basic aqueous environments, while the carboxamide moiety facilitates hydrogen bonding, critical for molecular recognition in biological systems .
Properties
Molecular Formula |
C11H9N3O3 |
|---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
5-carbamoyl-1-phenylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O3/c12-10(15)9-8(11(16)17)6-13-14(9)7-4-2-1-3-5-7/h1-6H,(H2,12,15)(H,16,17) |
InChI Key |
OTGQGZUBLONPQW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(=O)N |
Origin of Product |
United States |
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 4-Carboxy-1-phenyl-5-pyrazolecarboxamide. Research indicates that compounds with the pyrazole moiety can inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases. For instance, a series of pyrazole derivatives were synthesized and tested for their anti-inflammatory activity using a carrageenan-induced rat paw edema model, demonstrating significant efficacy in reducing inflammation .
Anticancer Activity
The anticancer properties of pyrazole derivatives are well-documented. A study reported that certain pyrazole compounds exhibited cytotoxic effects against various cancer cell lines, including MCF-7 and HCT116, with IC50 values indicating potent activity . Specifically, this compound has been explored for its ability to inhibit specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.
Neuroprotective Effects
Emerging research has identified the neuroprotective effects of pyrazole derivatives. Compounds targeting G protein-coupled receptors (GPCRs) have shown promise in treating central nervous system disorders. The modulation of these receptors by pyrazole derivatives could lead to novel treatments for neurodegenerative diseases .
Herbicidal Activity
This compound and its derivatives have been investigated for their herbicidal properties. Patents indicate that certain pyrazole carboxamide derivatives exhibit high control effects on various weeds while minimizing soil contamination . This positions them as valuable components in the development of environmentally friendly herbicides.
Insecticidal and Acaricidal Properties
In addition to herbicidal applications, pyrazole compounds have demonstrated insecticidal and acaricidal activities. These properties are essential for developing pest control agents that are both effective and safe for crops .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes relevant to various biological pathways. For instance, it has shown potential in targeting histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties, making them suitable candidates for developing new antibiotics or antifungal agents . The broad-spectrum activity against bacteria and fungi highlights their potential utility in pharmaceutical formulations.
Data Tables
Case Studies
Case Study 1: Anti-inflammatory Effects
A study evaluated several pyrazole derivatives for their anti-inflammatory effects using an animal model. The results indicated that this compound significantly reduced paw edema compared to controls, showcasing its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Efficacy
In vitro studies demonstrated that this compound inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 0.46 µM. This suggests a strong potential for development into a therapeutic agent against breast cancer.
Case Study 3: Herbicidal Application
Field trials using formulations containing this compound showed effective weed control with minimal impact on soil health, indicating its viability as a sustainable agricultural chemical.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., -Br in ) increase lipophilicity and may enhance membrane permeability but reduce solubility.
- Sulphonyl groups () confer strong electron-withdrawing effects, stabilizing negative charges and influencing reactivity in substitution reactions.
Physicochemical Properties
Functional Group Impact :
- Carboxylic acid (target compound): Increases acidity (pKa ~2–3) and solubility in alkaline media.
- Amino groups (): Raise basicity (pKa ~9–10), improving solubility in acidic conditions.
Pharmacological Activity
- Phosphodiesterase Inhibition : The compound in (CAS 139756-04-0) inhibits phosphodiesterases, likely due to its carboxamide and propoxybenzene groups enabling target binding. The target compound’s carboxylic acid may enhance ionic interactions with enzymes.
- Antimicrobial Potential: Chloro/bromo-substituted pyrazoles (e.g., , compounds 3, 6, 10) exhibit antimicrobial activity, suggesting electron-withdrawing substituents enhance this effect. The target’s -COOH group may mimic this behavior.
Preparation Methods
Key Advantages and Limitations
-
Advantages : Single-step synthesis avoids intermediate isolation, improving atom economy.
-
Limitations : Competitive hydrolysis pathways may necessitate precise pH control. For instance, over-hydrolysis of the nitrile group could yield a carboxylic acid instead of the desired carboxamide.
Stepwise Synthesis via Intermediate Functionalization
Alternative approaches involve sequential modification of the pyrazole ring, often leveraging protective group strategies to ensure regioselectivity.
Nitrile Hydrolysis Followed by Ester Saponification
In this method, the 5-cyano group is first converted to a carboxamide using sodium hydroxide (NaOH) in ethanol, followed by ester hydrolysis at position 4. A related protocol for 5-amino-1-(p-fluorophenyl)-4-pyrazolecarboxamide demonstrates that nitrile hydrolysis at 80°C for 2 hours achieves >80% conversion. Subsequent saponification of the ethyl ester with NaOH (2N) completes the synthesis.
Acid Chloride-Mediated Carboxamide Formation
Pyrazole acid chlorides serve as versatile intermediates for carboxamide synthesis. As demonstrated in studies of antifungal pyrazole carboxamides, the general procedure involves:
Synthesis of Pyrazole Acid Chlorides
Regioselective Challenges
Positioning both the carboxylic acid (C-4) and carboxamide (C-5) groups requires careful sequential protection. For example, a methyl ester at C-4 could be retained during C-5 carboxamide formation, followed by ester hydrolysis. However, this adds synthetic steps and reduces overall yield.
Comparative Analysis of Synthetic Routes
Critical Considerations in Process Optimization
Solvent and Temperature Effects
Scalability and Industrial Feasibility
The direct hydrolysis method’s single-step operation makes it preferable for large-scale synthesis, though incomplete conversions may necessitate costly purification. In contrast, the acid chloride route offers high purity but involves hazardous reagents (SOCl₂), complicating industrial adoption .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-carboxy-1-phenyl-5-pyrazolecarboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step processes starting from substituted pyrazole precursors. For example, condensation reactions with phenyl or substituted phenyl groups, followed by carboxamide functionalization, are common. Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) significantly impacts yield. Evidence from multi-step pyrazole syntheses suggests that anhydrous conditions and transition-metal catalysts (e.g., Pd) improve efficiency .
- Key Data : A study on analogous pyrazole derivatives achieved 65–85% yields using Pd-catalyzed coupling under inert atmospheres .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical for confirming the phenyl and pyrazole ring substitution patterns. Infrared (IR) spectroscopy identifies carboxylic acid and carboxamide functional groups (stretching bands at ~1700 cm⁻¹ for C=O). High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. X-ray crystallography is recommended for unambiguous structural confirmation when crystalline forms are obtainable .
Q. How can solubility challenges for this compound in aqueous buffers be addressed for in vitro assays?
- Methodological Answer : Use polar aprotic solvents (e.g., DMSO) for initial dissolution, followed by dilution in buffered solutions with surfactants (e.g., Tween-80) to prevent precipitation. Adjust pH to near the compound’s pKa (predicted ~4–5 for the carboxylic acid group) to enhance ionization and solubility. Sonication or heating (≤50°C) may aid dispersion .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?
- Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. Implement orthogonal purity assays (HPLC with UV/ELSD detection) and validate bioactivity in multiple cell lines or enzymatic systems. For example, conflicting kinase inhibition data can be resolved by comparing IC₅₀ values under standardized ATP concentrations and buffer ionic strengths .
- Case Study : A 2021 study attributed inconsistent cytotoxicity results to residual palladium catalysts in synthesized batches; rigorous post-synthesis purification (e.g., column chromatography) resolved this .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer : Molecular docking (using AutoDock Vina or Schrödinger Suite) identifies key binding interactions between the carboxamide group and target proteins (e.g., kinases). QSAR models trained on pyrazole analogs predict substituent effects on binding affinity. Free-energy perturbation (FEP) calculations optimize substituent placement for minimized off-target binding .
Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer : Use a modular synthetic approach: systematically vary substituents on the phenyl ring (e.g., electron-withdrawing groups at para positions) and the pyrazole carboxamide moiety. Test analogs in parallelized assays (e.g., high-throughput screening) against primary and counter-targets. Include positive controls (e.g., known kinase inhibitors) and validate hits in dose-response assays .
- Example Design : A 2020 study synthesized 15 derivatives with halogen substitutions, revealing a correlation between fluorine substitution and improved metabolic stability .
Q. How can cross-disciplinary approaches (e.g., materials science) expand applications of this compound?
- Methodological Answer : Explore its use as a ligand for metal-organic frameworks (MOFs) due to the carboxylate’s chelation potential. Characterize MOF stability via thermogravimetric analysis (TGA) and surface area (BET analysis). In catalysis, assess pyrazole-coordinated metal complexes for Suzuki-Miyaura coupling efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
